3-Methyl-N-{5-oxo-5H-[1,3]thiazolo[3,2-A]pyrimidin-6-YL}benzamide
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Overview
Description
3-Methyl-N-{5-oxo-5H-[1,3]thiazolo[3,2-A]pyrimidin-6-YL}benzamide is a heterocyclic compound that belongs to the thiazolopyrimidine family. These compounds are known for their diverse biological activities, including antitumor, antibacterial, and anti-inflammatory properties . The unique structure of this compound, which includes a thiazolo[3,2-A]pyrimidine ring system, makes it a promising candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazolo[3,2-A]pyrimidine derivatives typically involves cyclocondensation reactions. One common method is the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . Another approach involves the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones generated in situ .
Industrial Production Methods
Industrial production methods for thiazolo[3,2-A]pyrimidine derivatives often utilize multicomponent reactions under environmentally friendly conditions. For example, three-component condensations of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation have been reported . These methods are aligned with the principles of green chemistry, emphasizing atom economy and environmental safety.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-N-{5-oxo-5H-[1,3]thiazolo[3,2-A]pyrimidin-6-YL}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the thiazolo[3,2-A]pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogen-containing compounds for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazolo[3,2-A]pyrimidines .
Scientific Research Applications
3-Methyl-N-{5-oxo-5H-[1,3]thiazolo[3,2-A]pyrimidin-6-YL}benzamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its antitumor properties, it is being investigated for its potential use in cancer therapy.
Mechanism of Action
The mechanism of action of 3-Methyl-N-{5-oxo-5H-[1,3]thiazolo[3,2-A]pyrimidin-6-YL}benzamide involves its interaction with various molecular targets and pathways. The thiazolo[3,2-A]pyrimidine ring system is structurally similar to purine, allowing it to effectively bind to biological targets such as enzymes and receptors . This binding can inhibit the activity of these targets, leading to the compound’s observed biological effects, including antitumor and antibacterial activities .
Comparison with Similar Compounds
Similar Compounds
- **5-Oxo-5H-[1,3]thiazolo[3,2-A]pyrimidin-7-yl)methyl]thio}acetic acid
- **7-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-2-yl)acetic acid hydrochloride
- **3-Methyl-5-oxo-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylic acid
Uniqueness
3-Methyl-N-{5-oxo-5H-[1,3]thiazolo[3,2-A]pyrimidin-6-YL}benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and reactivity compared to other thiazolo[3,2-A]pyrimidine derivatives
Properties
Molecular Formula |
C14H11N3O2S |
---|---|
Molecular Weight |
285.32 g/mol |
IUPAC Name |
3-methyl-N-(5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide |
InChI |
InChI=1S/C14H11N3O2S/c1-9-3-2-4-10(7-9)12(18)16-11-8-15-14-17(13(11)19)5-6-20-14/h2-8H,1H3,(H,16,18) |
InChI Key |
LXZJTOCLTVSMCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CN=C3N(C2=O)C=CS3 |
Origin of Product |
United States |
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